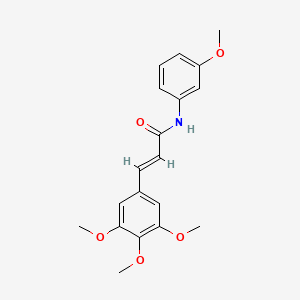![molecular formula C16H16ClNO B5731903 1-(4-chlorophenyl)-2-[(2,5-dimethylphenyl)amino]ethanone](/img/structure/B5731903.png)
1-(4-chlorophenyl)-2-[(2,5-dimethylphenyl)amino]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-2-[(2,5-dimethylphenyl)amino]ethanone, also known as Ketamine, is a widely used anesthetic drug. It was first synthesized in the early 1960s and has since been used for both human and veterinary medicine. Ketamine is a unique anesthetic drug that has been found to have various other applications in scientific research.
Mécanisme D'action
1-(4-chlorophenyl)-2-[(2,5-dimethylphenyl)amino]ethanone works by blocking the N-methyl-D-aspartate (NMDA) receptor in the brain. This receptor is involved in the transmission of pain signals and also plays a role in learning and memory. By blocking this receptor, this compound reduces the transmission of pain signals and produces a dissociative state.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It increases the release of neurotransmitters such as dopamine and glutamate, which are involved in the regulation of mood and pain. This compound also increases the release of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-chlorophenyl)-2-[(2,5-dimethylphenyl)amino]ethanone has various advantages and limitations for lab experiments. It has a rapid onset of action and produces a dissociative state, which makes it useful for studying the effects of anesthesia. However, this compound also produces various side effects such as hallucinations and delirium, which can affect the results of experiments.
Orientations Futures
There are various future directions for the use of 1-(4-chlorophenyl)-2-[(2,5-dimethylphenyl)amino]ethanone in scientific research. It has shown promising results in the treatment of depression and chronic pain, and further studies are needed to explore its potential in these areas. This compound has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to explore the potential of this compound in these areas.
Conclusion:
In conclusion, this compound is a unique anesthetic drug that has various applications in scientific research. It has been found to have antidepressant and analgesic effects and has shown promising results in the treatment of chronic pain. This compound has various advantages and limitations for lab experiments, and further studies are needed to explore its potential in various areas.
Méthodes De Synthèse
The synthesis of 1-(4-chlorophenyl)-2-[(2,5-dimethylphenyl)amino]ethanone involves the reaction between 2,5-dimethoxybenzaldehyde and 4-chlorophenylacetone. This reaction is catalyzed by the use of a reducing agent such as sodium borohydride or lithium aluminum hydride. The final product is then purified using various chromatography techniques.
Applications De Recherche Scientifique
1-(4-chlorophenyl)-2-[(2,5-dimethylphenyl)amino]ethanone has been extensively used in scientific research due to its unique properties. It has been found to have antidepressant effects and has been used in the treatment of depression. This compound has also been used in the treatment of chronic pain and has shown promising results in the treatment of postoperative pain.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-2-(2,5-dimethylanilino)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-11-3-4-12(2)15(9-11)18-10-16(19)13-5-7-14(17)8-6-13/h3-9,18H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJCNGSHKONNGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NCC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49643505 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3,5-dimethylphenyl)[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5731825.png)




![N'-{[(4-bromo-3-methylphenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B5731868.png)

![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B5731890.png)
![4-methoxy-N-{[(3-methyl-2-pyridinyl)amino]carbonyl}benzamide](/img/structure/B5731892.png)
![N'-[(3,3-diphenylpropanoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5731897.png)

![methyl 2-[(4-fluorobenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5731915.png)
![5-acryloyl-7-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5731922.png)